molecular formula C9H11NOS2 B12474565 2-[(5-Aminothiophen-2-yl)sulfanyl]-1-cyclopropylethanone CAS No. 1192798-38-1

2-[(5-Aminothiophen-2-yl)sulfanyl]-1-cyclopropylethanone

Cat. No.: B12474565
CAS No.: 1192798-38-1
M. Wt: 213.3 g/mol
InChI Key: UWBMCXTXCDYMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Aminothiophen-2-yl)sulfanyl]-1-cyclopropylethanone is a heterocyclic compound that features a thiophene ring substituted with an amino group and a sulfanyl group, connected to a cyclopropylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Aminothiophen-2-yl)sulfanyl]-1-cyclopropylethanone typically involves the reaction of 5-aminothiophene-2-thiol with cyclopropyl ketone under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Aminothiophen-2-yl)sulfanyl]-1-cyclopropylethanone undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-[(5-Aminothiophen-2-yl)sulfanyl]-1-cyclopropylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Aminothiophen-2-yl)sulfanyl]-1-cyclopropylethanone involves its interaction with molecular targets such as enzymes or receptors. The amino and sulfanyl groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The cyclopropylethanone moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Aminothiophen-2-yl)sulfanyl]-1-cyclopropylethanone is unique due to its combination of a thiophene ring with a cyclopropylethanone moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

1192798-38-1

Molecular Formula

C9H11NOS2

Molecular Weight

213.3 g/mol

IUPAC Name

2-(5-aminothiophen-2-yl)sulfanyl-1-cyclopropylethanone

InChI

InChI=1S/C9H11NOS2/c10-8-3-4-9(13-8)12-5-7(11)6-1-2-6/h3-4,6H,1-2,5,10H2

InChI Key

UWBMCXTXCDYMJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CSC2=CC=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.